molecular formula C20H24N2O2 B12977937 (s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate

(s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate

Cat. No.: B12977937
M. Wt: 324.4 g/mol
InChI Key: RUDCOOUVOZDBFS-SFHVURJKSA-N
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Description

(s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or schizophrenia.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (s)-Methyl 2-((3-phenylpiperazin-1-yl)methyl)benzoate
  • (s)-Methyl 2-((3-methylpiperazin-1-yl)methyl)benzoate
  • (s)-Methyl 2-((3-ethylpiperazin-1-yl)methyl)benzoate

Uniqueness

(s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is unique due to the presence of the benzyl group, which can influence its pharmacological properties, such as binding affinity to receptors and metabolic stability.

Biological Activity

(S)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is classified under the category of piperazine derivatives. Its chemical formula is C16H20N2O2C_{16}H_{20}N_{2}O_{2}, and it possesses a molecular weight of 284.35 g/mol. The compound features a benzoate group linked to a piperazine moiety, which is known for various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and tyrosinase, which are implicated in various disorders including Alzheimer's disease and hyperpigmentation respectively .
  • Central Nervous System Effects : Piperazine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant properties. They may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
  • Antioxidant Activity : Some studies suggest that piperazine derivatives exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on specific enzyme activities:

  • Tyrosinase Inhibition : Analogous compounds have been shown to inhibit tyrosinase activity in B16F10 melanoma cells, indicating potential applications in skin whitening and treatment of hyperpigmentation disorders .
  • Cytotoxicity Assessment : In vitro cytotoxicity studies have indicated that certain analogs do not exhibit significant cytotoxic effects at concentrations below 20 µM, suggesting a favorable safety profile for further development .

Case Studies

  • Case Study on Tyrosinase Inhibition :
    • A study investigated the efficacy of various piperazine derivatives, including related compounds to this compound, in inhibiting mushroom tyrosinase.
    • Results indicated that these compounds effectively reduced melanin production by inhibiting intracellular tyrosinase activity, with specific analogs demonstrating IC50 values in the low micromolar range .
  • Neuropharmacological Effects :
    • Another study evaluated the effects of piperazine derivatives on anxiety-like behaviors in animal models.
    • The findings suggested that these compounds could reduce anxiety levels through modulation of serotonergic pathways, providing a basis for their use in treating anxiety disorders .

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of tyrosinase and acetylcholinesterase
Antioxidant ActivityReduction of oxidative stress
CytotoxicityLow cytotoxicity at concentrations ≤20 µM
Neuropharmacological EffectsAnxiolytic effects through serotonergic modulation

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-[[(3S)-3-benzylpiperazin-1-yl]methyl]benzoate

InChI

InChI=1S/C20H24N2O2/c1-24-20(23)19-10-6-5-9-17(19)14-22-12-11-21-18(15-22)13-16-7-3-2-4-8-16/h2-10,18,21H,11-15H2,1H3/t18-/m0/s1

InChI Key

RUDCOOUVOZDBFS-SFHVURJKSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1CN2CCN[C@H](C2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2CCNC(C2)CC3=CC=CC=C3

Origin of Product

United States

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